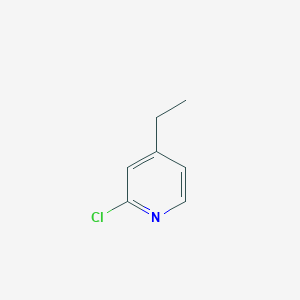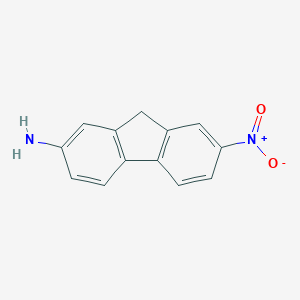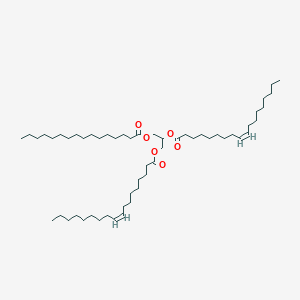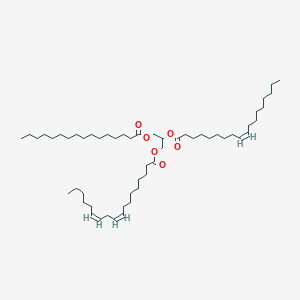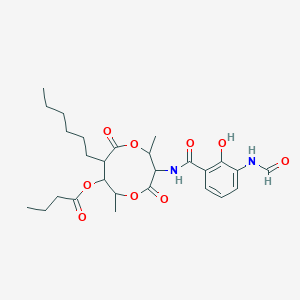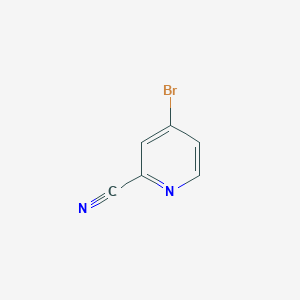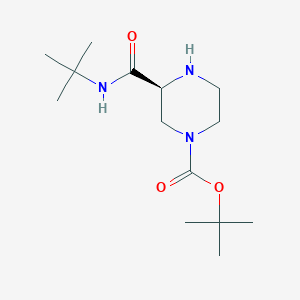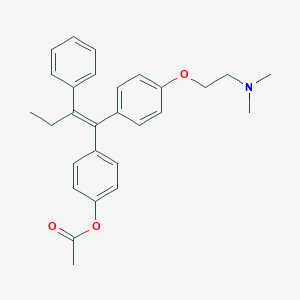
(E)-4-Acetoxy Tamoxifen
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Tamoxifen, such as (E)-4-Acetoxy Tamoxifen, often involves complex chemical reactions that yield potent SERMs. For example, the synthesis of 4-hydroxytamoxifen, a closely related compound, can be achieved through various chemical pathways, including the McMurry coupling reaction and selective crystallization processes. These methods aim to develop efficient syntheses for active metabolites of Tamoxifen, highlighting the chemical ingenuity in producing compounds with significant antiestrogenic activity (Yu & Forman, 2003).
Molecular Structure Analysis
The molecular structure of (E)-4-Acetoxy Tamoxifen and related compounds significantly influences their binding affinity to estrogen receptors and, consequently, their anti-estrogenic effects. The presence of specific functional groups, such as hydroxy groups in 4-hydroxytamoxifen, is crucial for the compound's activity. These structural features enable the compound to interact effectively with estrogen receptors, blocking estrogen's proliferative action on breast cancer cells and inducing anti-estrogenic effects (Lim et al., 2005).
Chemical Reactions and Properties
Tamoxifen and its metabolites undergo various chemical reactions, including oxidation and glucuronidation, which affect their pharmacological activity and metabolism. For example, the oxidation of Tamoxifen can lead to the formation of quinone methides, highly reactive compounds that may contribute to Tamoxifen's therapeutic and toxicological profiles. These reactions are catalyzed by enzymes such as cytochrome P450s, illustrating the complex interplay between chemical structure and biological activity (Fan, Zhang, & Bolton, 2000).
Aplicaciones Científicas De Investigación
Antiestrogenic Effects in Breast Cancer Cells
(E)-4-Acetoxy Tamoxifen, as a derivative of tamoxifen, is primarily researched for its role in breast cancer treatment. Tamoxifen and its metabolites, like endoxifen and 4-hydroxytamoxifen, have shown potent antiestrogenic effects in breast cancer cells. These compounds inhibit estrogen-induced progesterone receptor expression, a key marker in breast cancer response to tamoxifen treatment (Lim et al., 2005).
Tamoxifen in Cellular Function and Gene Expression
Research has also highlighted tamoxifen's influence on cellular functions and gene expression patterns in breast cancer cells. For instance, tamoxifen and its metabolites induce changes in global gene expression patterns in MCF-7 breast cancer cells, affecting a significant number of estrogen-regulated genes (Lim et al., 2006).
Effects on Mitochondrial Electron Transport
Tamoxifen and its derivatives, including 4-hydroxytamoxifen, have been shown to interact with the mitochondrial respiratory chain, acting as both uncoupling agents and inhibitors of electron transport. This interaction leads to a collapse of the membrane potential, significantly impacting cellular metabolism and signaling (Tuquet et al., 2004).
Pharmacogenomics of Tamoxifen
Advances in the research of tamoxifen's pharmacogenomics reveal that genetic polymorphisms in metabolic enzymes and transporters can significantly influence the drug's efficacy and plasma concentrations of its active metabolites. This insight is crucial for personalized medicine approaches in breast cancer treatment (Xiong et al., 2016).
Tamoxifen in Non-Cancer Applications
Interestingly, tamoxifen and its metabolites like 4-hydroxytamoxifen have been studied for their effects beyond cancer treatment. For instance, they show activity against Plasmodium in vitro and in mice, suggesting a potential role in malaria treatment or prevention (Weinstock et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPMDROJNZRQJ-BYYHNAKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-Acetoxy Tamoxifen | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



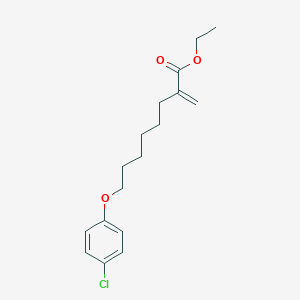
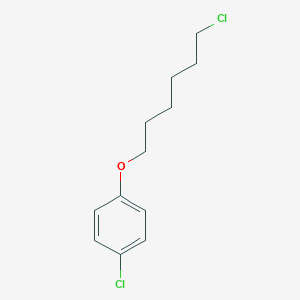
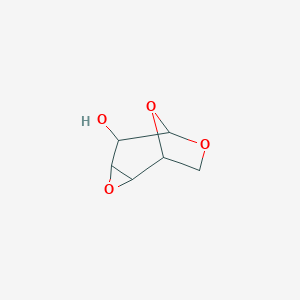
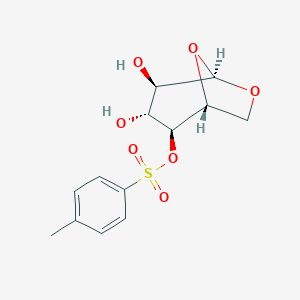
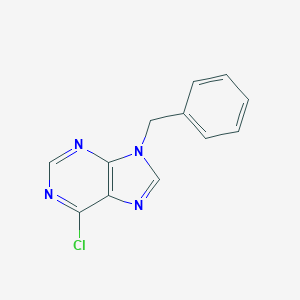
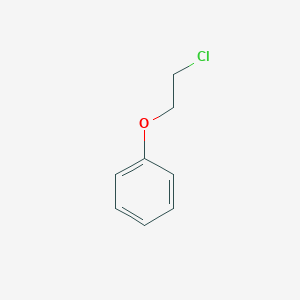
![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)
